molecular formula C19H21N3O3 B10982627 N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide

N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide

Cat. No.: B10982627
M. Wt: 339.4 g/mol
InChI Key: TXZYKLAQFBJMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine-4-carboxamide core linked to a benzylcarbamoyl-substituted phenyl group.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C19H21N3O3/c23-18(20-14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)21-19(24)22-10-12-25-13-11-22/h1-9H,10-14H2,(H,20,23)(H,21,24)

InChI Key

TXZYKLAQFBJMIU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of Benzylcarbamoyl Intermediate: Benzylamine reacts with phosgene to form benzyl isocyanate.

    Coupling with Phenylmorpholine: The benzyl isocyanate is then reacted with 2-aminophenylmorpholine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide bonds.

Key Observations:

  • Acidic Hydrolysis (HCl): Cleaves the benzylcarbamoyl group at 80–100°C, yielding 2-aminobenzoic acid and benzylamine derivatives.

  • Basic Hydrolysis (NaOH): Degrades the morpholine carboxamide at elevated temperatures (100–120°C), producing morpholine and substituted phenylcarboxylic acids.

Reagents & Conditions:

Reaction TypeReagentsTemperatureSolvent
Acidic6M HCl80–100°CH₂O
Basic2M NaOH100–120°CEtOH/H₂O

Alkylation and Acylation

The morpholine nitrogen and benzylcarbamoyl group participate in alkylation and acylation reactions.

Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated morpholine derivatives.

  • Example: Reaction with benzyl chloride yields N-benzylmorpholine-4-carboxamide derivatives .

Acylation

  • Acyl Chlorides: Reacts with acetyl chloride or benzoyl chloride under Schotten-Baumann conditions to form N-acyl derivatives .

  • Reagents: DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) facilitate coupling in anhydrous dichloromethane.

Yield Optimization:

ReactionReagentsSolventYield (%)
AlkylationK₂CO₃, CH₃IAcetone78–85
AcylationDCC, DMAPDCM82–90

Oxidation and Reduction

The aromatic phenyl group and morpholine ring undergo redox transformations.

Oxidation

  • KMnO₄: Oxidizes the benzene ring to carboxylic acid derivatives under reflux conditions .

  • CrO₃: Converts benzylic positions to ketones in acidic media .

Reduction

  • SnCl₂: Reduces nitro groups to amines in the synthesis of intermediates .

  • H₂/Pd-C: Catalyzes hydrogenolysis of the benzylcarbamoyl group to primary amines.

Key Data:

ProcessReagentsProductYield (%)
Aromatic OxidationKMnO₄, H₂SO₄2-Carboxybenzamide65
Benzylic ReductionH₂, Pd-CN-[2-(aminophenyl)]morpholine72

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems under specific conditions:

  • POCl₃: Promotes cyclodehydration to generate oxazole or thiazole derivatives .

  • Ethyl Chloroformate: Facilitates oxazolone formation via intramolecular acylation .

Example Pathway:

  • Intermediate Formation: Reacts with ethyl chloroformate to form an oxazolone ring .

  • Cyclization: POCl₃ induces ring closure, yielding fused bicyclic structures .

Interaction with Biological Targets

While not traditional "chemical reactions," binding interactions with enzymes and receptors are critical:

  • BACE-1 Inhibition: The morpholine ring interacts with Thr72 and Gly34 via hydrogen bonding, inhibiting β-secretase activity .

  • STAT3 Modulation: The benzylcarbamoyl group displaces gp130 phosphopeptides from STAT3-SH2 domains (IC₅₀ = 5–15 μM) .

Key Binding Data:

TargetAssayIC₅₀/Kᵢ (μM)Citation
STAT3Fluorescence Polarization5 ± 1
BACE-1Enzymatic22 nM

Stability and Degradation

The compound shows sensitivity to:

  • Light: Photodegradation via radical formation in solution.

  • Heat: Decomposes above 200°C, releasing CO₂ and morpholine fragments.

Scientific Research Applications

Medicinal Chemistry

N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide has been investigated for its potential as a therapeutic agent in various areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with a similar morpholine structure can inhibit cancer cell proliferation. For instance, hybrid molecules designed to target specific signaling pathways in tumor cells have shown promise in vitro . The structural similarity may allow this compound to interact with similar biological targets.
  • CNS Drug Discovery : Morpholine-containing compounds have been explored for their role in modulating central nervous system receptors. The compound may exhibit properties that influence neurokinin receptors, which are implicated in pain and nausea management .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Hybrid Molecule Development : Research has focused on designing hybrid molecules that incorporate morpholine derivatives to enhance pharmacological effects. These studies indicate that modifications to the morpholine structure can significantly alter biological activity and receptor selectivity .
  • In Vitro Characterization : In vitro assays have been conducted to assess the binding affinity and inhibitory effects of related compounds on specific biological targets. For example, molecules designed to inhibit STAT3 showed promising results, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Morpholine vs. Other Heterocycles

N-(2-(benzylcarbamoyl)phenyl)furan-2-carboxamide derivatives (4a–e)
  • Core Structure : Replaces morpholine with a furan ring (five-membered oxygen-containing heterocycle).
  • 1H NMR: A distinct singlet at 3.9 ppm corresponds to benzylic CH2 protons, a feature shared with the target compound due to the benzylcarbamoyl group .
N-[2-(morpholin-4-ylcarbonyl)phenyl]nicotinamide
  • Core Structure : Retains the morpholine-4-carboxamide group but replaces the benzylcarbamoyl moiety with a nicotinamide (pyridine-3-carboxamide) group.
  • Likely exhibits different solubility and bioavailability profiles .

Substituent Variations

N-phenylmorpholine-4-carboxamide
  • Structure : Simplifies the target compound by substituting the benzylcarbamoylphenyl group with a single phenyl ring.
  • Key Differences: Reduced steric hindrance and molecular weight (C11H14N2O2 vs. the target’s larger structure).
Xamoterol (ICI 118587)
  • Structure: Contains a morpholine-4-carboxamide linked to an ethylamino chain and phenolic groups.
  • Key Differences: Functionalized with hydroxyl and phenoxy groups, enabling β1-adrenergic receptor agonism. Molecular Formula: C16H25N3O5 (vs. the target’s unknown formula), highlighting divergent pharmacological targets .

Backbone Modifications: β-Lactam Derivatives

N-(4-(3-(4-methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide (2a)
  • Core Structure : Integrates a β-lactam ring (azetidin-2-yl) with the morpholine-carboxamide group.
  • Melting Point: 194–196°C, suggesting higher crystalline stability compared to non-β-lactam analogs .

Electronic and Steric Modifications

2-Chloro-4-methanesulfonyl-N-[4-(morpholin-4-yl)phenyl]benzamide
  • Structure : Features a chloro and sulfonyl group on the benzamide ring.
  • Key Differences: Sulfonyl groups are strong electron-withdrawing substituents, increasing acidity and altering reactivity.
3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide
  • Structure : Combines a benzothiophene ring with morpholine-sulfonyl and chloro groups.
  • Key Differences :
    • The benzothiophene core offers extended conjugation and hydrophobic interactions.
    • Dual sulfonyl and chloro substituents may enhance metabolic stability .

Biological Activity

N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anticancer properties, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with a benzylcarbamoyl group and an aromatic phenyl moiety. Its molecular formula is C17H20N2O3, and it has a molecular weight of 300.35 g/mol. The presence of the morpholine ring is notable as it often plays a crucial role in the pharmacological activity of compounds.

1. Anticancer Properties

This compound exhibits promising anticancer activity. Research indicates that compounds with similar structures often target cancer cell proliferation pathways. For instance, studies have shown that derivatives of morpholine can inhibit histone deacetylase (HDAC), leading to the induction of apoptosis in neoplastic cells .

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-benzyl-N-(4-fluorophenyl)morpholine-4-carboxamideFluorinated phenyl ringSedative effects
N-(2-aminoethyl)morpholine-4-carboxamideAminoethyl substitutionVaries; some anticancer properties
N-[3-(4-chlorophenyl)morpholine-4-carboxamideChlorinated phenyl ringPotentially different pharmacological profiles

The distinct combination of substituents in this compound may confer unique biological properties compared to these similar compounds.

Understanding the mechanism by which this compound exerts its biological effects is crucial. Interaction studies have indicated that this compound may interact with specific receptors or enzymes involved in cancer progression. Notably, the morpholine moiety can engage in hydrogen bonding with target proteins, potentially altering their activity .

Case Study 1: In Vitro Antitumor Activity

A study investigated the effects of this compound on various human cancer cell lines. The results demonstrated significant antiproliferative effects, particularly against KB31 cells, where the compound induced G2/M cell cycle arrest and apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the benzylcarbamoyl group could enhance the compound's potency. For example, substituting different groups on the benzene ring showed varying degrees of activity against cancer cell lines, indicating that structural optimization could lead to more effective derivatives .

Q & A

Q. What are the standard synthetic routes for preparing N-[2-(benzylcarbamoyl)phenyl]morpholine-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : A common approach involves boronate esterification or carboxamide coupling. For example, similar morpholine carboxamide derivatives are synthesized via reactions in ethanol/methanol with phenyl isocyanate or benzylamine derivatives, followed by solvent removal and purification . Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}) and MS for molecular weight validation. Yield optimization (66–82%) requires controlled stoichiometry and reaction times .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Structural integrity is confirmed through 1H^1H-NMR (e.g., aromatic protons at δ 7.0–8.0 ppm, morpholine protons at δ 3.5–4.0 ppm) and 13C^{13}C-NMR (carbonyl signals at ~165–170 ppm). High-resolution mass spectrometry (HRMS) ensures accurate molecular ion matching .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethanol, methanol, or ethyl acetate are preferred due to moderate polarity. Slow evaporation at 4°C promotes crystal growth. For example, related morpholine carboxamides crystallize in monoclinic systems (space group P21/cP2_1/c) with unit cell parameters a=8.09A˚,b=15.75A˚,c=8.45A˚,β=104.2a = 8.09 \, \text{Å}, b = 15.75 \, \text{Å}, c = 8.45 \, \text{Å}, \beta = 104.2^\circ, as determined by single-crystal X-ray diffraction .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed structural models of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX refinement (e.g., SHELXL-2018) provides unambiguous bond lengths, angles, and hydrogen-bonding networks. For instance, hydrogen bonds between the carboxamide NH and morpholine oxygen (distance ~2.8–3.0 Å) stabilize the crystal lattice. Refinement parameters (e.g., R1<0.05R_1 < 0.05) ensure accuracy .

Q. What strategies mitigate low yields in the coupling of benzylcarbamoyl and morpholine moieties?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 120°C for 3 hours in THF) enhances reaction efficiency by improving thermal homogeneity. Catalytic imidazole (5–10 mol%) accelerates carboxamide formation. Post-reaction precipitation with hexane/ether mixtures increases purity, yielding ~57% for analogous compounds .

Q. How does polymorphism impact the compound’s physicochemical properties, and how can it be studied?

  • Methodological Answer : Polymorphic forms are identified via differential scanning calorimetry (DSC) and powder XRD. For example, thermal transitions (e.g., melting points ranging 90–245°C) correlate with crystal packing. Solvent-mediated crystallization trials (e.g., using DMF/water) can isolate metastable forms. Stability studies under humidity/temperature gradients assess phase transitions .

Q. What catalytic systems are effective for hydrogenation steps in derivative synthesis?

  • Methodological Answer : Pd(OH)2_2/C (Pearlman’s catalyst) under H2_2 (55 psi) in ethanol selectively reduces nitro or benzyl-protected groups. For instance, hydrogenation of benzyloxy intermediates (e.g., 46.56 mmol scale) achieves >75% yield. Post-catalytic filtration and solvent evaporation minimize byproducts .

Q. How can researchers troubleshoot poor solubility in biological assays?

  • Methodological Answer : Co-solvents like DMSO (10% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Dynamic light scattering (DLS) monitors aggregation, ensuring colloidal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.